molecular formula C20H24ClNO B607076 Dexnafenodone Hydrochloride CAS No. 94096-42-1

Dexnafenodone Hydrochloride

Cat. No. B607076
CAS RN: 94096-42-1
M. Wt: 329.868
InChI Key: IFLAOONIDYUCJU-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexnafenodone Hydrochloride, also known as LU-43706, is a dual of adrenergic receptor antagonist and serotonin uptake inhibitor potentially for the treatment of major depressive disorder.

Scientific Research Applications

Impact on Sleep and REM Activity

Dexnafenodone hydrochloride has been studied for its effects on sleep, particularly REM sleep and electromyographic (EMG) activity during sleep. In a placebo-controlled study, dexnafenodone, along with imipramine, was found to significantly suppress REM sleep after both acute and repeated administration. This suppression led to increased REM sleep latencies. The study also noted an increase in tonic EMG activity during sleep, indicating a potential influence of dexnafenodone on muscle tone regulation during sleep stages (Jobert, Jähnig, & Schulz, 1999).

Comparison with Other Antidepressants

Another study compared the effects of single and multiple doses of dexnafenodone to those of imipramine and placebo on the sleep of young, healthy volunteers. Dexnafenodone showed substantial inhibition of REM sleep similar to non-sedating tricyclic antidepressants. It indicated a potential for clinical antidepressive activity, given its influence on sleep patterns and its pharmacodynamic profile as an inhibitor of noradrenaline and serotonin reuptake (Schulz, Legler, Jobert, & Greger, 1996).

Neurotoxicity and Serotonin Syndrome

Although not directly about dexnafenodone hydrochloride, studies on related compounds such as dexfenfluramine hydrochloride offer insights into potential hazards like serotonin syndrome and neurotoxicity. Dexfenfluramine, a serotonin agonist, has been associated with the risk of serotonin syndrome, particularly when used with other serotonergic drugs. This information could be pertinent to dexnafenodone's applications due to the similar pathways involved (Schenck & Mahowald, 1996).

properties

CAS RN

94096-42-1

Product Name

Dexnafenodone Hydrochloride

Molecular Formula

C20H24ClNO

Molecular Weight

329.868

IUPAC Name

(S)-2-(2-(dimethylamino)ethyl)-2-phenyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1

InChI Key

IFLAOONIDYUCJU-BDQAORGHSA-N

SMILES

O=C1[C@](C2=CC=CC=C2)(CCN(C)C)CCC3=C1C=CC=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dexnafenodone Hydrochloride;  Dexnafenodone HCl;  LU-43706;  LU 43706;  LU43706

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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